molecular formula C28H28N2O3 B4065342 (4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE

(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE

Cat. No.: B4065342
M. Wt: 440.5 g/mol
InChI Key: REVAXKOCMDPVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE is a complex organic compound that features a combination of benzoylpiperazine and indene moieties

Scientific Research Applications

(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many piperazine derivatives are used as antipsychotics, antidepressants, or antihistamines .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, or investigating its mechanism of action. It could also involve designing and synthesizing analogs with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share the indene moiety and exhibit similar biological activities.

    Piperazine Derivatives: These compounds share the piperazine moiety and are used in various therapeutic applications.

    Benzoyl Compounds: These compounds share the benzoyl group and are involved in various chemical reactions.

Uniqueness

(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE is unique due to its combination of benzoylpiperazine and indene moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

[4-[3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c31-27(23-7-2-1-3-8-23)29-14-16-30(17-15-29)28(32)25-11-4-6-21(18-25)20-33-26-13-12-22-9-5-10-24(22)19-26/h1-4,6-8,11-13,18-19H,5,9-10,14-17,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVAXKOCMDPVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 6
Reactant of Route 6
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.